molecular formula C14H17N3O4S2 B15108578 N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)-4-propoxybenzamide

N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)-4-propoxybenzamide

Cat. No.: B15108578
M. Wt: 355.4 g/mol
InChI Key: DKSOTIISXJNKAK-UHFFFAOYSA-N
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Description

N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)-4-propoxybenzamide is a chemical compound with a unique structure that includes a thiadiazole ring, an ethylsulfonyl group, and a propoxybenzamide moiety

Preparation Methods

The synthesis of N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)-4-propoxybenzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate precursors under specific conditions to form the 1,3,4-thiadiazole ring.

    Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced through sulfonation reactions using reagents such as ethylsulfonyl chloride.

    Attachment of the Propoxybenzamide Moiety: This step involves the reaction of the thiadiazole derivative with 4-propoxybenzoyl chloride under suitable conditions to form the final compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)-4-propoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or acetone, and catalysts. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)-4-propoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)-4-propoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)-4-propoxybenzamide can be compared with other similar compounds, such as thiophene derivatives and other sulfonyl-containing compounds. These compounds share some structural similarities but differ in their specific functional groups and overall structure. The uniqueness of this compound lies in its specific combination of the thiadiazole ring, ethylsulfonyl group, and propoxybenzamide moiety, which imparts distinct chemical and biological properties .

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications Its unique structure and reactivity make it a valuable tool in research and development across multiple fields

Properties

Molecular Formula

C14H17N3O4S2

Molecular Weight

355.4 g/mol

IUPAC Name

N-(5-ethylsulfonyl-1,3,4-thiadiazol-2-yl)-4-propoxybenzamide

InChI

InChI=1S/C14H17N3O4S2/c1-3-9-21-11-7-5-10(6-8-11)12(18)15-13-16-17-14(22-13)23(19,20)4-2/h5-8H,3-4,9H2,1-2H3,(H,15,16,18)

InChI Key

DKSOTIISXJNKAK-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)S(=O)(=O)CC

Origin of Product

United States

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